molecular formula C11H12FNO3 B2487669 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid CAS No. 198879-76-4

5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid

Cat. No. B2487669
M. Wt: 225.219
InChI Key: JCMJBWSRUSPGJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-amino-4-oxopentanoic acids, demonstrates the feasibility of obtaining derivatives through established chemical pathways. For example, 5-amino-4-oxopentanoic acid hydrochloride has been synthesized from levulinic acid by esterification and bromination, followed by reaction with potassium phthalimide in the presence of DMF, showcasing a method that could potentially be adapted for the synthesis of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid (Lin Yuan, 2006).

Molecular Structure Analysis

The structural analysis of complexes and derivatives provides insight into the molecular structure of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid. Studies involving similar compounds, such as W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, reveal the importance of intra- and intermolecular hydrogen bonds in stabilizing molecular structures (Kowalski et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid can be inferred from related research. For instance, the selective inhibition of gamma-aminobutyric acid aminotransferase by similar compounds highlights the potential reactivity of the fluorophenyl group in enzymatic environments (Richard B. Silverman & S. Nanavati, 1990).

Physical Properties Analysis

The physical properties of compounds similar to 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various conditions. Research on the synthesis and characterization of related compounds provides valuable insights into these aspects (W. Ferenc et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for understanding the potential applications and handling of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid. Studies on the synthesis, radiolabeling, and biological evaluation of fluorinated amino acids offer insights into the chemical behavior of fluorinated compounds in biological systems (Thomas C. Pickel et al., 2021).

Scientific Research Applications

Chlorogenic Acid (CGA) - A Pharmacological Review

Chlorogenic Acid (CGA), known for its abundant presence in green coffee extracts and tea, exhibits various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulator activities. It has been suggested to modulate lipid and glucose metabolism, potentially offering treatment avenues for conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects and hypocholesterolemic influence are particularly noted for their potential in altering nutrient metabolism including amino acids, glucose, and fatty acids (M. Naveed et al., 2018).

5-Aminolevulinic Acid (5-ALA) - Applications in Gliomas

5-Aminolevulinic Acid (5-ALA) is highlighted for its role in producing tumor-specific tissue fluorescence, aiding in the surgical resection of gliomas by enabling the visualization of malignant tissue. It's a precursor in the heme synthesis pathway, with certain cancers consuming 5-ALA and converting it to protoporphyrin IX (PpIX), which fluoresces to indicate tumor presence. This preoperative administration helps increase the extent of resection and progression-free survival in patients with high-grade gliomas (J. Traylor et al., 2021).

Delta-Aminolevulinic Acid (5ALA) - Photodiagnoses in Surgical Oncology

Delta-Aminolevulinic Acid (5ALA) is noted for its unique property of generating visible wavelength tumor-specific fluorescence. FDA-approved for glioma surgery in the United States in 2017, 5ALA's application extends beyond neurosurgery, showing potential in dermatology, OB/GYN, urology, cardiothoracic, and gastrointestinal surgery for intraoperative visualization of malignant tissues. This review underscores 5ALA's sensitivity in labeling malignant tissues, offering a new lens through which surgical resection can be improved across various specialties (Joseph Georges et al., 2019).

properties

IUPAC Name

5-(3-fluoroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMJBWSRUSPGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid

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